2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid
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Overview
Description
2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H13F3N2O3 and a molecular weight of 278.23 g/mol . This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-4-chloropyrimidine-5-carboxylic acid
- 2-Butyl-6-methoxypyrimidine-4-carboxylic acid
- 2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid
Uniqueness
2-Butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development where these properties are desirable .
Properties
Molecular Formula |
C11H13F3N2O3 |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-butyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13F3N2O3/c1-2-3-4-8-15-7(10(17)18)5-9(16-8)19-6-11(12,13)14/h5H,2-4,6H2,1H3,(H,17,18) |
InChI Key |
SNTJDFAOAIBXLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=CC(=N1)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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